1-Methyladamantane
CAS No.: 768-91-2
Cat. No.: VC21157056
Molecular Formula: C11H18
Molecular Weight: 150.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 768-91-2 |
---|---|
Molecular Formula | C11H18 |
Molecular Weight | 150.26 g/mol |
IUPAC Name | 1-methyladamantane |
Standard InChI | InChI=1S/C11H18/c1-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 |
Standard InChI Key | UZUCFTVAWGRMTQ-UHFFFAOYSA-N |
SMILES | CC12CC3CC(C1)CC(C3)C2 |
Canonical SMILES | CC12CC3CC(C1)CC(C3)C2 |
Chemical Structure and Properties
Molecular Structure
1-Methyladamantane (C₁₁H₁₈) is structurally defined by its tricyclic framework with a methyl substituent at position 1. The compound's IUPAC name is 1-methyladamantane, and it is registered under CAS number 768-91-2 . The molecular structure can be represented through various chemical notations including:
-
InChI: InChI=1S/C11H18/c1-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3
-
InChI Key: UZUCFTVAWGRMTQ-UHFFFAOYSA-N
The adamantane core provides exceptional rigidity and thermal stability, while the methyl group introduces opportunities for further functionalization, making this compound a valuable building block in synthetic chemistry .
Physical Properties
The physical characteristics of 1-methyladamantane contribute significantly to its utility in various applications. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 150.261 g/mol |
Density | 1.0±0.1 g/cm³ |
Boiling Point | 192.8±7.0 °C at 760 mmHg |
Flash Point | 55.4±11.7 °C |
LogP | 4.70 |
Vapor Pressure | 0.7±0.2 mmHg at 25°C |
Index of Refraction | 1.519 |
Storage Condition | 2-8°C |
These physical properties demonstrate the compound's moderate volatility, hydrophobicity (as indicated by the LogP value), and relatively high boiling point characteristic of its dense, cage-like structure .
Chemical Reactivity
1-Methyladamantane exhibits several characteristic reaction types that make it valuable in organic synthesis. The compound undergoes:
-
Oxidation reactions, yielding various oxygenated derivatives
-
Reduction reactions, producing different hydrogenated products
-
Substitution reactions, where the methyl group or hydrogen atoms can be replaced by other functional groups
These reactions typically involve oxidizing agents such as iodine and reducing agents like lithium aluminum hydride. The rigidity of the adamantane scaffold often leads to highly stereoselective reactions, a property that enhances its value in the synthesis of pharmaceutically relevant compounds.
Synthesis Methods
Scale-Up Synthesis Developments
Recent research has focused on developing more efficient and scalable synthesis methods for 1-methyladamantane. One notable advancement involves the LiAlH₄ reduction of bromide intermediates. While effective, this approach presents challenges for large-scale production. Researchers have found that adding catalytic amounts (1-2.5% mole) of tributyltin hydride can decrease reaction time to 24 hours, though scaling beyond 100 g of the bromide precursor leads to increased side-product formation .
These improvements in synthetic methodology are particularly significant given that 1-methyladamantane derivatives are underrepresented in medicinal chemistry research compared to their 1,3-substituted analogues, largely due to their limited synthetic accessibility .
Applications in Research and Industry
Applications in Organic Chemistry
In the field of organic chemistry, 1-methyladamantane serves several important functions:
-
As a catalyst in promoting reactions that are otherwise challenging, particularly in the hydrolysis of sterically hindered esters
-
As an intermediate in the synthesis of complex organic molecules, where the ability to modify the methyl group enables the creation of variously functionalized compounds essential in pharmaceuticals and agrochemicals
Applications in Medicinal Chemistry
The medicinal chemistry applications of 1-methyladamantane are particularly promising. The compound serves as an excellent platform for synthesizing chiral molecules with cage-derived chirality, which can be highly beneficial for biological activity. Recent research has highlighted the potential of 1-methyladamantane derivatives in antiviral development .
Most notably, a derivative called (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide has demonstrated significant activity against the Ebola virus. The development of scalable synthesis methods for this compound has enabled multi-gram production, potentially advancing further biological investigation of this promising antiviral agent .
Environmental Applications
1-Methyladamantane plays a crucial role in environmental forensics and pollution studies. Its exceptional stability makes it an effective biomarker in:
-
Crude oil spill assessments
-
Environmental pollution investigations
-
Contamination level and source identification in natural gas condensate and gasoline
Material Science Applications
The unique structural properties of 1-methyladamantane have led to exploration in material science applications:
-
Development of nanostructured materials leveraging its structural integrity and thermal stability
-
Formulation of high-performance lubricants with improved viscosity indices, particularly beneficial in low-temperature applications
Research Findings
Synthesis Optimization Research
Recent research has focused on optimizing the synthesis of key 1-methyladamantane derivatives, particularly the chiral (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid. Significant innovations include the development of effective and cost-efficient stacked injections in preparative chiral chromatography, demonstrating potential for enantioresolution of chiral cage compounds .
The synthesis optimization work has employed polysaccharide-based chiral stationary phases, with Chiralcel OJ-H using a hexane:isopropyl alcohol (80:20) mobile phase identified as the most promising combination for scale-up .
Antiviral Applications
Perhaps the most promising research direction involves the antiviral potential of 1-methyladamantane derivatives. The development of (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide has been scaled to multi-gram levels, enabling further biological investigation of this compound, which has shown notable activity against the Ebola virus .
This research represents a significant advance in medicinal chemistry, as it demonstrates how rare chemical scaffolds like 1-methyladamantane can be leveraged to develop novel therapeutic agents with potentially unique mechanisms of action against challenging viral targets .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume